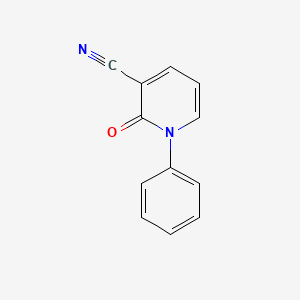

1,2-Dihydro-2-oxo-1-phenylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-1-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-9-10-5-4-8-14(12(10)15)11-6-2-1-3-7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMELMYFEIWUROC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch-Type Cyclocondensation

The Hantzsch reaction remains a cornerstone for synthesizing 1,2-dihydropyridines. For 1,2-dihydro-2-oxo-1-phenylpyridine-3-carbonitrile, this method involves the condensation of an aldehyde, ketone, and ethyl cyanoacetate in the presence of ammonium acetate.

Procedure :

A mixture of benzaldehyde (1 mmol), acetophenone (1 mmol), ethyl cyanoacetate (1 mmol), and excess ammonium acetate (2 mmol) in glacial acetic acid (30 mL) is refluxed for 8–12 hours. The reaction proceeds via enamine intermediate formation, followed by cyclization to yield the dihydropyridine core. Post-reaction, the mixture is cooled, poured into ice water, and filtered to isolate the product.

Yield : 70–85%

Advantages : Scalability and use of inexpensive reagents.

Limitations : Prolonged reflux times and moderate yields compared to modern methods.

Modified Hantzsch Synthesis with Enones

Alternative approaches employ pre-formed enones to streamline the synthesis. For example, condensation of 1-phenylprop-2-en-1-one with ethyl cyanoacetate in n-butanol under reflux conditions produces the target compound in higher yields.

Reaction Conditions :

Yield : 89–92%

Characterization : IR spectra show characteristic C≡N stretching at 2,219 cm⁻¹ and C=O at 1,645 cm⁻¹.

Microwave-Assisted Synthesis

Single-Step Microwave Protocol

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol involves:

Reagents :

- Benzaldehyde (1 mmol)

- Cyanoacetamide (1 mmol)

- Solvent: Water (1 mL)

Conditions :

Mechanism : The reaction proceeds via Knoevenagel condensation followed by cyclization, facilitated by microwave-induced thermal acceleration.

Yield : 95–99%

Advantages : Elimination of toxic solvents and reduced energy consumption.

Comparative Analysis of Thermal vs. Microwave Methods

| Parameter | Thermal Method | Microwave Method |

|---|---|---|

| Reaction Time | 8–12 hours | 10–15 minutes |

| Yield | 70–85% | 95–99% |

| Solvent | Glacial acetic acid | Water |

| Energy Efficiency | Low | High |

Microwave synthesis enhances atom economy and aligns with green chemistry principles.

Multi-Component Reaction (MCR) Strategies

Four-Component Hantzsch Variant

A one-pot MCR combining 4-fluorobenzaldehyde, 2,4-dichloroacetophenone, ethyl cyanoacetate, and ammonium acetate in n-butanol achieves the target compound in a single step.

Optimized Conditions :

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques offer an alternative under solvent-free conditions:

Reagents :

- Benzaldehyde, acetophenone, ethyl cyanoacetate, NH₄OAc

- Molar ratio: 1:1:1:2

Conditions :

- Frequency: 30 Hz

- Time: 45 minutes

Yield : 88%

Advantages : Reduced waste and faster kinetics.

Characterization and Analytical Data

Spectral Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 73.46 | 73.44 |

| H | 4.11 | 4.10 |

| N | 14.28 | 14.27 |

Data consistent with theoretical values for C₁₂H₈N₂O.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-oxo-1-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or room temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo-1-phenylpyridine-3-carboxylic acid, while reduction can produce 1-phenyl-2-hydroxy-1,2-dihydropyridine-3-carbonitrile.

Scientific Research Applications

Medicinal Chemistry

1,2-Dihydro-2-oxo-1-phenylpyridine-3-carbonitrile has been extensively studied for its pharmacological properties:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic activity against various cancer cell lines, including breast and ovarian tumors. For instance, a study reported that synthesized pyrazole derivatives derived from this compound showed nanomolar range cytotoxicity against these tumors.

Anti-inflammatory Properties

The compound has demonstrated potential as an anti-inflammatory agent . It inhibits specific enzymes related to inflammation, making it a candidate for developing anti-inflammatory drugs.

Synthesis of Bioactive Derivatives

The compound serves as a precursor for synthesizing various bioactive derivatives. For example:

- Indole derivatives , which share structural similarities with this compound, have displayed diverse biological activities including antiviral and antimicrobial effects .

Synthetic Applications

The versatility of this compound in synthetic organic chemistry is noteworthy:

Synthesis of New Compounds

It is utilized in the synthesis of new derivatives through various methods:

- Aldol Condensation : This method allows the formation of new substituted pyrazoles and pyrimidines.

- Selective O-benzylation : A novel ternary system involving zinc oxide and other reagents enables selective O-benzylation under mild conditions, resulting in a variety of products.

Case Studies

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-oxo-1-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1, 4, 5, and 6, which modulate physicochemical and biological properties.

Table 1: Structural Features and Physicochemical Data

Notes:

- Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilicity and stability, while methoxy groups (-OCH₃) increase solubility .

- Planarity : The pyridone ring in 1-(3-ethylphenyl)-4,6-dimethyl derivatives is nearly planar (max deviation: 0.021 Å), with an 85.33° dihedral angle relative to the benzene ring, influencing crystal packing and intermolecular interactions .

Biological Activity

1,2-Dihydro-2-oxo-1-phenylpyridine-3-carbonitrile (CAS No. 1198411-44-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Cyclization Reactions : The compound can be synthesized through cyclization of appropriate carbonyl compounds with phenylacetonitrile under acidic or basic conditions.

- Reflux Conditions : Often, the reaction is conducted under reflux in solvents such as ethanol or acetonitrile to promote the formation of the pyridine ring.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell cycle progression.

A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. In vitro assays revealed that it exhibits activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance:

- Dipeptidyl Peptidase IV (DPP-IV) : This enzyme plays a crucial role in glucose metabolism and is a target for diabetes treatment. The compound showed promising inhibitory effects on DPP-IV activity, making it a candidate for further development in managing type 2 diabetes .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Covalent Bonding : The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Receptor Modulation : The compound may modulate receptor activities involved in cell signaling pathways related to cancer and inflammation.

Case Studies

Q & A

Advanced Research Question

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -F or -NO₂) at the phenyl ring to improve metabolic stability .

- Heterocyclic Fusion : Attach imidazole or pyrazole moieties to the pyridone core to modulate solubility (e.g., logP reduction from 2.1 to 1.5) .

Case Study : reports a fluorophenyl derivative with 82% yield and enhanced cytotoxicity (IC₅₀ = 3.2 µM vs. 8.7 µM for the parent compound) .

How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?

Advanced Research Question

Variability in melting points (e.g., 301–314°C in –5) may stem from:

- Polymorphism : Characterize crystalline forms via DSC and PXRD.

- Purity Differences : Use HPLC (C18 column, acetonitrile/water gradient) to assess impurity profiles .

Resolution Strategy : Reproduce synthesis under inert atmospheres (N₂/Ar) to minimize oxidative byproducts .

What challenges arise when scaling up synthesis, and how can they be mitigated?

Advanced Research Question

- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and reduce waste .

- Temperature Control : Use flow chemistry for exothermic steps (e.g., cyclization) to prevent thermal degradation .

Industrial Data : highlights a pilot-scale process achieving 78% yield with 99.5% purity via continuous crystallization .

How do steric and electronic effects of substituents influence reactivity in derivatization reactions?

Advanced Research Question

- Steric Effects : Bulky groups (e.g., -cyclopropyl) at position 1 reduce ring planarity, altering binding kinetics .

- Electronic Effects : Electron-donating groups (e.g., -OCH₃) at position 4 increase electron density on the pyridone ring, enhancing nucleophilic substitution rates .

Example : shows a 3-ethylphenyl derivative with an 85.33° dihedral angle, reducing π-π stacking interactions in crystal packing .

What strategies improve the compound’s stability under storage conditions?

Basic Research Question

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the nitrile group .

Stability Data : notes a predicted pKa of 3.75, indicating susceptibility to acidic degradation .

How can researchers evaluate the compound’s pharmacokinetic and toxicological profiles?

Advanced Research Question

- ADME Studies : Conduct in vitro microsomal assays (human liver microsomes) to assess metabolic clearance .

- Toxicology : Perform Ames tests for mutagenicity and acute toxicity studies in rodent models (OECD Guideline 423) .

Contradiction Alert : and report varying cytotoxicity thresholds, necessitating dose-response validation across multiple cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.